Cyanine3 Alkyne: A Technical Guide to Bio-Orthogonal Labeling
Cyanine3 Alkyne: A Technical Guide to Bio-Orthogonal Labeling
Executive Summary
Cyanine3 (Cy3) alkyne is a specialized fluorophore derivative designed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , widely known as "Click Chemistry."[1] Unlike standard immunofluorescence which relies on bulky antibodies, Cy3-alkyne enables the detection of small, azide-tagged biomolecules with high spatial resolution and zero cross-reactivity in biological systems.
Its primary utility lies in metabolic labeling —visualizing the synthesis of glycans, proteins, and lipids de novo—where the target biomolecule is metabolically incorporated with an azide handle (e.g., Azidohomoalanine or Azido-sugars) and subsequently "clicked" with Cy3-alkyne for visualization.
Part 1: Chemical & Photophysical Profile
To design effective experiments, one must understand the limitations and capabilities of the fluorophore itself. Cy3 is chosen for its high extinction coefficient and compatibility with standard TRITC/RFP filter sets found on nearly all fluorescence microscopes.
Table 1: Physicochemical Properties
| Property | Value | biological Relevance |
| Excitation Max | ~550–555 nm | Excitable by 532 nm or 561 nm lasers (Green). |
| Emission Max | ~570 nm | Detectable in the Orange/Red channel (TRITC). |
| Extinction Coeff.[2][3] ( | ~150,000 | High brightness allows for sensitive detection of low-abundance targets. |
| Quantum Yield ( | ~0.31 | Moderate efficiency; significantly brighter when rigidified (e.g., bound to DNA/Protein). |
| Solubility | Low in water; Soluble in DMSO/DMF | Critical: Stock solutions must be prepared in organic solvent (DMSO) before dilution into aqueous reaction buffers. |
| Reactive Moiety | Terminal Alkyne ( | Inert to native biological groups (amines, thiols); reacts only with azides. |
Expert Insight: The "Alkyne" Distinction
It is crucial to distinguish Cyanine3 Alkyne (terminal alkyne) from Cyanine3 DBCO (strained alkyne).
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Cy3-Alkyne: Requires Copper (Cu(I)) catalysis.[1][4][5][6] Smaller tag, faster reaction kinetics, but copper can be toxic to live cells. Used primarily in fixed cells or lysates.
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Cy3-DBCO: Copper-free (SPAAC). Larger tag, slower kinetics, but biocompatible. Used for live-cell imaging.[7]
Part 2: The Mechanistic Core (CuAAC)
The utility of Cy3-alkyne rests on the Huisgen 1,3-dipolar cycloaddition. In this reaction, the terminal alkyne of the Cy3 probe reacts with an azide-tagged biomolecule to form a stable 1,2,3-triazole linkage.
Reaction Mechanism Diagram
The following diagram illustrates the catalytic cycle where Copper(I) coordinates the alkyne and azide, lowering the activation energy for triazole formation.
Figure 1: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5][6] The Cu(I) catalyst brings the azide and alkyne into proximity, forming a regio-specific 1,4-disubstituted 1,2,3-triazole.[8]
Part 3: Primary Applications
While many researchers are familiar with EdU assays for DNA synthesis, standard EdU protocols use an Alkyne-DNA and a Dye-Azide. Cyanine3 Alkyne is used for the inverse scenarios , where the target is Azide-tagged.
Metabolic Labeling of Nascent Proteins (BONCAT)
Target: Newly synthesized proteins. Metabolic Label: Azidohomoalanine (AHA). Mechanism: AHA is a methionine surrogate. When added to methionine-free media, cells incorporate AHA into new proteins. These are visualized by clicking with Cy3-Alkyne.[1][] Advantage: Allows spatial visualization of the "translatome" without antibodies.
Glycobiology (Metabolic Oligosaccharide Engineering)
Target: Cell surface glycans (Mucins, O-GlcNAc). Metabolic Label: Tetraacetylated N-azidoacetyl-mannosamine (ManNAz) or Galactosamine (GalNAz). Mechanism: Cells metabolize these azido-sugars and display them on the cell surface. Cy3-Alkyne labeling reveals glycosylation patterns.
Post-Synthetic Oligonucleotide Labeling
Target: PCR products or synthetic RNA/DNA. Mechanism: Nucleotides modified with azides (e.g., 5-Azido-C3-UTP) are incorporated enzymatically. Cy3-Alkyne is used to label the resulting nucleic acid for FISH or tracking experiments.
Part 4: Detailed Protocol – Metabolic Glycan Labeling
This protocol describes the labeling of cell-surface glycans using an Azido-sugar and Cy3-Alkyne. This workflow validates the reagent's utility in a cellular context.[6]
Workflow Visualization
Figure 2: End-to-end workflow for metabolic glycan labeling. Note that the Click Cocktail must be prepared fresh.
Step-by-Step Methodology
1. Reagents Preparation:
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Cy3-Alkyne Stock: Dissolve 1 mg in DMSO to 10 mM. Store at -20°C.
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CuSO4 (100 mM): Dissolve in molecular biology grade water.
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THPTA Ligand (250 mM): Dissolve in water. Note: THPTA is superior to TBTA for aqueous solubility and protecting proteins from oxidation.
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Sodium Ascorbate (100 mM): MUST BE FRESH. Dissolve immediately before use.
2. Cell Culture & Incorporation:
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Treat cells with 50 µM Azido-sugar (e.g., Ac4ManNAz) for 24–48 hours.
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Include a negative control (cells treated with DMSO vehicle only).
3. Fixation:
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Fix with 4% Paraformaldehyde (PFA) for 15 minutes at Room Temperature (RT).[12]
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Expert Note: If labeling intracellular targets (like AHA-labeled proteins), permeabilize with 0.25% Triton X-100 for 10 mins. For cell-surface glycans, permeabilization is optional but recommended to reduce background.
4. The Click Reaction (The "Cocktail"): Prepare the reaction buffer in the following strict order to prevent copper precipitation:
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PBS (pH 7.4): 860 µL
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CuSO4 (100 mM): 20 µL (Final: 2 mM)
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THPTA (250 mM): 10 µL (Final: 2.5 mM) -> Mix and let sit for 2 mins to form complex.
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Cy3-Alkyne (10 mM): 1 µL (Final: 10 µM)
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Sodium Ascorbate (100 mM): 100 µL (Final: 10 mM) -> Add last. Solution may turn slightly yellow.
5. Staining:
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Add 100-500 µL of cocktail to cells.
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Incubate for 30–60 minutes at RT in the dark.
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Wash 3x with PBS containing 10 mM EDTA (EDTA chelates residual copper to stop the reaction and reduce background).
Part 5: Troubleshooting & Optimization
1. The "Black Hole" of Copper Toxicity
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Issue: GFP signals vanish or RNA degrades during the click reaction.
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Cause: Cu(I) generates Reactive Oxygen Species (ROS).[13]
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Solution: Use THPTA or BTTAA ligands.[8] These maintain Cu(I) activity while shielding the biological environment from oxidative damage [1].
2. High Background Signal
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Issue: Non-specific sticking of the dye.
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Solution:
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Reduce Cy3-Alkyne concentration (try 1 µM or 5 µM).
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Wash with BSA (3%) or Tween-20 (0.1%) after the reaction.
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Ensure the Alkyne stock is fully dissolved in DMSO before adding to the aqueous buffer.
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3. No Signal
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Issue: Failed reaction.
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Cause: Oxidized Ascorbate.
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Solution: Sodium Ascorbate oxidizes rapidly in air (turning yellow/brown). Always make a fresh 100 mM stock from powder for every experiment.
References
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Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]
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Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition. [Link]
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Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. [Link]
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. Cyanine 3 alkyne [equivalent to Cy3® alkyne] | AAT Bioquest [aatbio.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. vectorlabs.com [vectorlabs.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. carlroth.com [carlroth.com]
- 13. CLICK-17, a DNA enzyme that harnesses ultra-low concentrations of either Cu+ or Cu2+ to catalyze the azide-alkyne ‘click’ reaction in water - PMC [pmc.ncbi.nlm.nih.gov]
